6-Fluorothieno[3,2-d]pyrimidine-2,4-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3FN2O2S |
|---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
6-fluoro-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H3FN2O2S/c7-3-1-2-4(12-3)5(10)9-6(11)8-2/h1H,(H2,8,9,10,11) |
InChI Key |
SDXFTLOQHRSZFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1NC(=O)NC2=O)F |
Origin of Product |
United States |
Synthetic Methodologies for 6 Fluorothieno 3,2 D Pyrimidine 2,4 Diol and Its Precursors
General Synthetic Routes to Thieno[3,2-d]pyrimidine (B1254671) Scaffolds
The construction of the thieno[3,2-d]pyrimidine system can be broadly categorized into two primary approaches: building the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) core or, less commonly, forming the thiophene ring from a pyrimidine precursor. nih.govresearchgate.net The former strategy is more prevalent due to the wide availability of versatile thiophene starting materials. nih.govsci-hub.se
Cyclization Reactions for Thienopyrimidine Ring Formation
The formation of the fused bicyclic system is a critical step, typically achieved through intramolecular or intermolecular cyclization reactions that establish the pyrimidine portion of the scaffold. researchgate.netekb.eg
The most common and efficient pathway to thieno[3,2-d]pyrimidines begins with an appropriately substituted thiophene derivative. nih.govnih.gov Ortho-amino-ester or ortho-amino-nitrile thiophenes are key intermediates, serving as the foundation for the subsequent annulation of the pyrimidine ring. nih.govtandfonline.com
A widely used method to prepare these thiophene precursors is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base. nih.govrsc.org This multicomponent reaction provides a straightforward route to polysubstituted 2-aminothiophenes.
Once the 2-aminothiophene-3-carboxylate or a related derivative is obtained, it serves as the substrate for constructing the pyrimidine ring. ekb.egnih.gov
With the 2-aminothiophene precursor in hand, the pyrimidine ring is typically formed by reaction with a one or two-carbon synthon. nih.govnih.gov Various reagents and conditions can be employed to achieve this transformation, leading to diverse substitution patterns on the pyrimidine ring.
Common strategies include:
Reaction with Formamide (B127407): Heating a 2-aminothiophene-3-carboxamide (B79593) with formamide is a classic method to produce the corresponding thieno[3,2-d]pyrimidin-4(3H)-one. nih.govmdpi.com
Reaction with Isocyanates or Isothiocyanates: 2-Aminothiophene-3-carboxylates react with isocyanates or isothiocyanates to form ureido or thioureido intermediates, respectively. These intermediates can then be cyclized under basic conditions (e.g., sodium ethoxide, potassium carbonate) to yield thieno[3,2-d]pyrimidine-2,4-diones or their 2-thioxo analogues. ekb.egnih.govtandfonline.com
Reaction with Urea (B33335): Fusion of a 2-aminothiophene derivative with urea is a direct method to introduce the 2,4-dihydroxy (or 2,4-dioxo) functionality. chemicalbook.com
The choice of cyclizing agent is crucial as it dictates the initial functionalization of the C-2 and C-4 positions of the pyrimidine ring.
Strategies for Introducing the Hydroxyl/Oxo Functionalities at C-2 and C-4 Positions
To synthesize the target 2,4-diol (which exists in tautomeric equilibrium with the 2,4-dione form), specific synthetic routes are employed that build the pyrimidine ring with the desired oxygenation pattern.
One primary strategy involves the cyclization of a 2-ureido-thiophene-3-carboxylic acid ester. This can be achieved by first reacting the starting 2-aminothiophene-3-carboxylate with an isocyanate, such as ethoxycarbonyl isothiocyanate, followed by cyclization. nih.gov Another direct approach is the reaction of a 2-aminothiophene-3-carboxamide with urea at elevated temperatures. chemicalbook.commedwinpublishers.com
A notable synthesis of a closely related analogue, 6-bromothieno[3,2-d]pyrimidine-2,4-diol, was achieved by cyclizing the corresponding thiophene precursor using potassium tert-butoxide in DMF at room temperature, which resulted in a quantitative yield. nih.gov This demonstrates a mild and effective condition for forming the diol/dione (B5365651) ring system.
| Starting Material | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminothiophene-3-carboxylate | 1. Isocyanate (R-NCO) 2. Base (e.g., NaOEt) | Stepwise, often with heating for cyclization | 3-Substituted-thieno[3,2-d]pyrimidine-2,4-dione | ekb.eg |
| 2-Aminothiophene-3-carboxamide | Urea | Heating/Fusion (e.g., 180°C) | Thieno[3,2-d]pyrimidine-2,4-diol | chemicalbook.com |
| Methyl 2-(3-ethoxycarbonylthioureido)-5-bromothiophene-3-carboxylate | Potassium tert-butoxide | DMF, Room Temperature | 6-Bromothieno[3,2-d]pyrimidine-2,4-diol | nih.gov |
| 2-Amino-3-ethoxycarbonyl thiophene | 1. Ethyl chloroformate 2. Amine (e.g., p-chlorobenzylamine) | Fusion at high temperature (230-240°C) | 3-Substituted-thieno[2,3-d]pyrimidine-2,4-dione | nih.govmdpi.com |
Specific Fluorination Approaches for Heterocyclic Systems
The introduction of fluorine into heterocyclic molecules is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacological properties. mdpi.comnih.govnih.gov For a molecule like 6-Fluorothieno[3,2-d]pyrimidine-2,4-diol, the fluorine atom would likely be introduced either by starting with a fluorinated precursor or by direct fluorination of the pre-formed heterocyclic core.
Direct Fluorination Techniques
Direct C-H fluorination has emerged as a powerful tool for the late-stage introduction of fluorine atoms, avoiding the often lengthy synthesis of fluorinated starting materials. researchgate.net Electrophilic fluorinating agents are commonly used for this purpose on electron-rich aromatic and heteroaromatic systems.
Prominent electrophilic fluorinating reagents include:
Selectfluor® (F-TEDA-BF₄): This is a versatile and widely used reagent for the fluorination of a broad range of substrates, including heterocycles like dihydropyridines. researchgate.net The reaction is typically performed in a polar solvent such as acetonitrile.
N-Fluorobenzenesulfonimide (NFSI): NFSI is another effective electrophilic fluorine source used for the C-H fluorination of various heterocycles, including aminopyrimidines. researchgate.net These reactions can sometimes be facilitated by metal catalysts. researchgate.net
For the synthesis of this compound, a plausible route would involve the direct electrophilic fluorination of the Thieno[3,2-d]pyrimidine-2,4-diol precursor. The electron-rich nature of the thiophene ring would likely direct the electrophilic attack to the C-6 position. The specific reaction conditions would need to be optimized to achieve regioselectivity and avoid side reactions.
| Reagent Name | Abbreviation | Typical Substrates | Reference |
|---|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electron-rich aromatics and heterocycles | researchgate.net |
| N-Fluorobenzenesulfonimide | NFSI | Arenes, heterocycles, active methylene compounds | researchgate.net |
| N,N-Diethylaminosulfur trifluoride | DAST | Conversion of alcohols/ketones to fluorides | cam.ac.uk |
Synthesis via Fluorinated Building Blocks
A key strategy for the synthesis of this compound involves the use of pre-fluorinated building blocks. This approach circumvents the often-challenging direct fluorination of the heterocyclic core. The primary challenge lies in the synthesis of a suitable 2-amino-4-fluorothiophene-3-carbonitrile or a related 3-carboxylate ester.
While the synthesis of various substituted 2-aminothiophenes is well-established, primarily through the Gewald reaction, the preparation of a 4-fluoro-substituted precursor is not commonly reported. The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base.
A plausible, though not explicitly documented, approach to the required fluorinated thiophene precursor could involve a multi-step sequence starting from a fluorinated ketone. For instance, the use of a 1-fluoro-2-alkanone as the ketone component in a modified Gewald reaction could potentially lead to the desired 2-amino-4-fluorothiophene derivative. However, the reactivity and stability of such fluorinated starting materials under the basic conditions of the Gewald reaction would need careful optimization to avoid side reactions like dehydrofluorination.
An alternative strategy for constructing the fluorinated thiophene ring could involve cyclization reactions of acyclic fluorinated precursors. This might include the reaction of a fluorinated 1,4-dicarbonyl compound with a sulfur source like Lawesson's reagent.
Once the 2-amino-4-fluorothiophene-3-carbonitrile or its ester analog is obtained, the pyrimidine ring can be constructed using standard procedures. This typically involves reaction with urea or a urea equivalent to form the pyrimidine-2,4-diol ring system.
Regioselective Fluorination at the C-6 Position of Thieno[3,2-d]pyrimidine
Direct regioselective fluorination of the pre-formed thieno[3,2-d]pyrimidine ring system at the C-6 position represents an alternative and potentially more convergent synthetic route. The thiophene ring is generally susceptible to electrophilic substitution reactions. However, the electronic nature of the fused pyrimidine ring and the presence of the two oxo groups will influence the regioselectivity of such a reaction.
Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and others, are commonly employed for the direct introduction of fluorine onto aromatic and heteroaromatic rings. wikipedia.org The reaction conditions, including the choice of solvent and temperature, would be critical to control the regioselectivity and prevent over-fluorination or decomposition of the starting material.
The C-6 position of the thieno[3,2-d]pyrimidine core is analogous to the C-5 position of thiophene, which is a known site for electrophilic attack. However, the electron-withdrawing nature of the fused pyrimidinedione ring might deactivate the thiophene ring towards electrophilic substitution. Therefore, harsh reaction conditions might be necessary, which could lead to a mixture of products or degradation. Theoretical calculations could be employed to predict the most likely site of electrophilic attack on the thieno[3,2-d]pyrimidine-2,4-diol core, guiding the experimental design for regioselective fluorination.
Multi-Step Synthesis Pathways for this compound
Given the challenges in both the building block approach and direct fluorination, a multi-step synthesis pathway is the most probable route to this compound.
Sequential Reaction Optimization
A hypothetical multi-step synthesis could commence with the construction of a non-fluorinated thieno[3,2-d]pyrimidine-2,4-diol. This can be achieved by reacting a readily available 2-aminothiophene-3-carboxylate with urea. The subsequent key step would be the regioselective introduction of the fluorine atom at the C-6 position.
Optimization of this fluorination step would be crucial. This would involve screening various electrophilic fluorinating agents, reaction solvents (e.g., acetonitrile, dichloromethane, or more polar solvents), and temperatures. The use of Lewis acid catalysts could also be explored to enhance the reactivity of the substrate. Protecting groups on the pyrimidine ring's nitrogen atoms might be necessary to prevent side reactions and improve solubility.
Following the successful fluorination, any protecting groups would need to be removed to yield the final product, this compound. Each step in this sequence would require careful optimization of reaction conditions to maximize the yield and purity of the desired product.
Mechanism of Key Reaction Steps
The mechanism of the key reaction steps would be consistent with established organic chemistry principles. The construction of the thieno[3,2-d]pyrimidine core from a 2-aminothiophene precursor and urea would proceed through a series of condensation and cyclization reactions.
The proposed regioselective electrophilic fluorination at the C-6 position would likely proceed via a standard electrophilic aromatic substitution mechanism. The electrophilic fluorine species would attack the electron-rich thiophene ring, leading to the formation of a sigma complex (Wheland intermediate). The stability of this intermediate would determine the regioselectivity of the reaction. Subsequent deprotonation would restore the aromaticity of the thiophene ring, yielding the 6-fluoro substituted product.
Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship Studies
To explore the structure-activity relationships (SAR) of this compound, the synthesis of a variety of structural analogs and derivatives is essential.
Diversification at the Thiophene Moiety
Diversification at the thiophene moiety, particularly at positions other than C-6, can provide valuable insights into the SAR. This can be achieved by starting with appropriately substituted 2-aminothiophene precursors. For example, using 2-amino-5-methylthiophene-3-carboxylate in the synthesis would lead to a 7-methyl-6-fluorothieno[3,2-d]pyrimidine-2,4-diol analog.
Furthermore, once the 6-fluorothieno[3,2-d]pyrimidine core is established, further modifications can be explored. For instance, if a bromo or iodo group is present at another position on the thiophene ring, it could serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce a wide range of substituents.
The following table outlines potential diversification points on the thieno[3,2-d]pyrimidine scaffold and the types of substituents that could be introduced for SAR studies.
| Position of Diversification | Potential Substituents | Synthetic Strategy |
| C-7 | Alkyl, Aryl, Halogen | Start with a 5-substituted-2-aminothiophene precursor. |
| N-1 and N-3 | Alkyl, Benzyl (B1604629) | Alkylation of the pyrimidine nitrogen atoms. |
| C-2 and C-4 | Amino, Alkoxy | Conversion of the diol to dichloro intermediate followed by nucleophilic substitution. |
The synthesis of these analogs would allow for a systematic investigation of the impact of various functional groups on the biological activity of the this compound scaffold.
Substituent Variation on the Pyrimidine Ring
Modification of the 2- and 4-positions of the pyrimidine ring is crucial for developing derivatives with diverse properties. This is typically achieved by first converting the diol to a more reactive intermediate, 2,4-dichloro-6-fluorothieno[3,2-d]pyrimidine.
Formation of the Dichloro Intermediate:
The parent this compound can be converted to the highly versatile 2,4-dichloro intermediate by treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a base like N,N-dimethylformamide (DMF). umich.edu The two chlorine atoms serve as excellent leaving groups for subsequent nucleophilic substitution and cross-coupling reactions. umich.edu
Nucleophilic Aromatic Substitution (SNAr):
The chlorine atoms on the 2,4-dichloro intermediate are susceptible to displacement by a wide range of nucleophiles. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position due to greater stabilization of the Meisenheimer intermediate. sapub.org This differential reactivity allows for sequential and selective substitution.
Amination: Reaction with primary or secondary amines can introduce various amino substituents at the C4 and/or C2 positions.
Alkoxylation/Aryloxylation: Alcohols and phenols can displace the chloro groups to form ether linkages.
Thiolation: Thiols can be used to introduce thioether moieties.
The table below summarizes representative nucleophilic substitution reactions on the thieno[3,2-d]pyrimidine scaffold.
| Position | Nucleophile | Resulting Substituent | Reaction Conditions | Reference |
|---|---|---|---|---|
| C4 | Secondary Amines (e.g., N-benzylmethanamine) | -NR¹R² | Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat | medchemexpress.comchemicalbook.com |
| C2 | N-benzylamine | -NHCH₂Ph | Base (K₂CO₃), DMSO, 120°C | chemicalbook.com |
| C4 | Phenols | -OAr | Base (e.g., K₂CO₃), DMF, Heat | umich.edu |
| C4 | Thiols | -SAr / -SR | Base (e.g., K₂CO₃), DCM, NEt₃ | researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions:
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the C2 and C4 positions. This reaction typically involves a palladium catalyst, a base, and an aryl or heteroaryl boronic acid. Similar to SNAr, the C4 position is generally more reactive, enabling selective mono-arylation. google.com
The table below outlines typical conditions for Suzuki coupling on related chloropyrimidine systems.
| Position | Coupling Partner | Catalyst System | Base/Solvent | Reference |
|---|---|---|---|---|
| C4 | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | KF or K₃PO₄ / THF or Dioxane | nih.govmultichemexports.com |
| C2 & C4 | Aryl/Heteroaryl Boronic Acids (Bis-coupling) | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/Ethanol | medchemexpress.com |
Isosteric Replacements and Bioisosteric Modifications
Isosteric and bioisosteric modifications are fundamental strategies in medicinal chemistry to modulate a compound's physicochemical properties, biological activity, and metabolic stability. The thieno[3,2-d]pyrimidine scaffold itself is considered a bioisostere of purines, such as adenine (B156593), which are essential components of DNA and RNA. wikipedia.org This structural analogy is a key reason for the interest in this heterocyclic system.
Modifications to the Thiophene Ring:
6-Position Substituent: The fluorine atom at the 6-position is a bioisostere of a hydrogen atom. It can be replaced with other small, electronically similar groups to fine-tune properties. Classical bioisosteres for fluorine include other halogens (Cl), hydroxyl (OH), amino (NH₂), and methyl (CH₃) groups.
Isosteric Ring Replacement: The thiophene ring can be replaced entirely with other five-membered heterocycles to create isosteric scaffolds. For example, replacing the sulfur atom with an oxygen atom would yield a furo[3,2-d]pyrimidine, while replacement with an -NH group would result in a pyrrolo[3,2-d]pyrimidine.
Modifications to the Pyrimidine Ring:
Carbonyl Replacements: The carbonyl oxygens at the C2 and C4 positions of the diol are common sites for bioisosteric replacement. They can be substituted with sulfur to form the corresponding 2- and 4-thioxo derivatives. Furthermore, as detailed in the previous section, the hydroxyl groups (in the diol tautomer) or the chloro groups (in the dichloro intermediate) can be replaced with amino or substituted amino groups, which are common bioisosteres for hydroxyls and carbonyls.
Ring Isomers: The thieno[3,2-d]pyrimidine scaffold is one of three possible isomers formed by the fusion of thiophene and pyrimidine rings. The other isomers, thieno[2,3-d]pyrimidine (B153573) and thieno[3,4-d]pyrimidine, represent structural isosteres that can be explored to alter the orientation of substituents and their interactions with biological targets. wikipedia.org
Advanced Characterization Methodologies for Synthesized Compounds
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is instrumental in probing the molecular structure of 6-Fluorothieno[3,2-d]pyrimidine-2,4-diol by examining the interaction of the molecule with electromagnetic radiation. Different regions of the electromagnetic spectrum provide specific details regarding the electronic, vibrational, and nuclear environments within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H NMR and ¹⁹F NMR are critical for mapping the proton and fluorine environments. biophysics.org
In ¹H NMR, the single proton attached to the thiophene (B33073) ring is expected to produce a distinct signal. Due to the coupling with the adjacent fluorine atom at the 6-position, this proton signal would likely appear as a doublet. The protons on the nitrogen atoms of the pyrimidine (B1678525) ring (in its diamide (B1670390) tautomeric form) are typically broad and may exchange with deuterium (B1214612) oxide (D₂O), leading to their disappearance from the spectrum, which can be a useful diagnostic feature.
¹⁹F NMR is particularly informative due to the 100% natural abundance of the ¹⁹F isotope and the high sensitivity of its chemical shift to the local electronic environment. biophysics.org A single resonance is expected for the fluorine atom at the C-6 position. This signal would be split into a doublet due to coupling with the vicinal proton on the thiophene ring.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | H-7 | ~7.0-8.0 | Doublet (d) | JH-F ≈ 1-4 Hz |
| ¹H | N1-H, N3-H | ~10.0-12.0 | Broad Singlet (br s) | N/A |
| ¹⁹F | F-6 | ~ -110 to -130 | Doublet (d) | JF-H ≈ 1-4 Hz |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. The molecule exists in a tautomeric equilibrium between the diol and the diamide (dione) form, with the dione (B5365651) form generally predominating in the solid state. The spectrum would therefore display strong absorptions for the carbonyl (C=O) groups and N-H bonds of the pyrimidine-2,4(1H,3H)-dione structure. nih.gov
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretching | Amide (in dione form) | 3100-3300 (broad) |
| C=O Stretching | Amide Carbonyl | 1650-1720 (strong) |
| C=C / C=N Stretching | Aromatic/Heterocyclic Rings | 1500-1600 |
| C-F Stretching | Aryl Fluoride | 1100-1250 (strong) |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition and molecular formula. For this compound, HRMS would be used to confirm the molecular formula C₆H₃FN₂O₂S. The experimentally measured monoisotopic mass should match the theoretically calculated mass with an error of less than 5 parts per million (ppm), providing unambiguous confirmation of the compound's elemental formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₃FN₂O₂S |
| Calculated Monoisotopic Mass | 185.9899 Da |
| Expected Ion (e.g., [M+H]⁺) | 186.9977 Da |
| Expected Ion (e.g., [M-H]⁻) | 184.9821 Da |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The fused heterocyclic system of this compound is a chromophore containing conjugated π-systems. This structure is expected to exhibit characteristic absorption maxima (λ_max) in the UV region, resulting from π → π* and potentially n → π* electronic transitions. nih.govmdpi.com The exact position and intensity of these absorptions provide insight into the extent of conjugation and the electronic nature of the molecule.
| Electronic Transition | Predicted λ_max (nm) | Solvent |
|---|---|---|
| π → π | ~250-320 | Ethanol or Methanol |
| n → π | ~330-380 | Ethanol or Methanol |
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
While spectroscopic methods provide powerful insights into molecular connectivity, single-crystal X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state.
By obtaining suitable crystals of this compound, X-ray diffraction analysis can be performed to determine its precise atomic arrangement. mdpi.com This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, confirming the planarity of the fused thieno[3,2-d]pyrimidine (B1254671) ring system. Furthermore, it would reveal the solid-state conformation of the molecule and detail the intermolecular interactions, such as hydrogen bonding networks formed between the N-H and C=O groups of adjacent molecules in the crystal lattice. mdpi.comnih.gov
| Parameter | Information Obtained |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | Precise distances between atoms (e.g., C-F, C=O, C-N, C-S) |
| Bond Angles | Angles between bonded atoms |
| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking |
Tautomeric Form Determination in Solid State
The tautomeric landscape of this compound is critical for understanding its intermolecular interactions and, consequently, its physicochemical properties in the solid state. Thienopyrimidinediones can, in principle, exist in several tautomeric forms, including the diketo, enol-keto, and dienol forms. However, for the parent compound, thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, the established IUPAC name "1H-thieno[3,2-d]pyrimidine-2,4-dione" strongly suggests that the diketo tautomer is the predominant form in the solid state. nih.gov Advanced spectroscopic and crystallographic methods are essential to unequivocally confirm the tautomeric structure of the 6-fluoro derivative.
The primary tautomeric forms considered for this compound are the diketo, enol-keto, and dienol species. The diketo form is generally expected to be the most stable tautomer in the solid state for this class of compounds due to favorable amide resonance and hydrogen bonding capabilities.
To experimentally verify the predominant tautomer, a combination of advanced characterization techniques would be employed, primarily focusing on X-ray crystallography, solid-state NMR (ssNMR), and vibrational spectroscopy (FT-IR/Raman).
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining molecular structure in the solid state. Analysis of a high-quality crystal of 6-Fluorothieno[3,2-d]pyrimidine-2,4-dione would provide precise atomic coordinates. This would allow for the direct observation of proton positions and the measurement of bond lengths. For instance, the carbon-oxygen bond lengths would be indicative of either a double bond (C=O, typically ~1.23 Å) in the diketo form or a single bond (C-O, typically ~1.36 Å) in the enol forms. Similarly, the location of hydrogen atoms on the nitrogen or oxygen atoms would provide conclusive evidence of the tautomeric form.
Solid-State NMR (ssNMR) Spectroscopy
Solid-state NMR is a powerful, non-destructive technique for characterizing the structure of crystalline and amorphous solids. For 6-Fluorothieno[3,2-d]pyrimidine-2,4-dione, 13C and 15N cross-polarization magic-angle spinning (CP-MAS) NMR experiments would be particularly informative. The chemical shifts of the carbonyl carbons (C2 and C4) are highly sensitive to their bonding environment. In the diketo tautomer, these carbons would exhibit chemical shifts in the typical range for amide/urethane carbonyls. Conversely, in an enol form, the corresponding carbon would be shielded and appear at a chemical shift characteristic of an enolic C-O bond.
Below is a table of expected 13C ssNMR chemical shifts for the diketo tautomer of this compound, based on data for similar heterocyclic systems.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C2 (Carbonyl) | 150 - 155 |
| C4 (Carbonyl) | 160 - 165 |
| C4a | 145 - 150 |
| C6 | 140 - 145 (1JCF ≈ 240-250 Hz) |
| C7 | 115 - 120 (2JCF ≈ 20-25 Hz) |
| C7a | 110 - 115 |
Note: The chemical shifts are illustrative and can vary based on the specific crystalline environment and experimental conditions.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Infrared and Raman spectroscopy probe the vibrational modes of a molecule, which are dependent on bond strengths and functional groups. In the solid state, the presence of sharp, well-defined absorption bands can provide clear evidence for the predominant tautomer. For the diketo form of 6-Fluorothieno[3,2-d]pyrimidine-2,4-dione, the FT-IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the pyrimidine dione ring, typically in the region of 1650-1750 cm-1. Additionally, N-H stretching vibrations would be observed, likely in the 3100-3300 cm-1 region, which would be absent in the fully deprotonated dienol form. The absence of broad O-H stretching bands, which would be expected for the enol tautomers, would further support the diketo assignment.
The following table summarizes the key expected vibrational frequencies for the diketo tautomer.
| Vibrational Mode | Expected Frequency Range (cm-1) | Intensity |
| N-H Stretching | 3100 - 3300 | Medium-Strong |
| C=O Stretching (Amide I) | 1650 - 1750 | Strong |
| C-F Stretching | 1000 - 1100 | Strong |
Collectively, the application of these advanced methodologies would provide a comprehensive and unambiguous determination of the tautomeric form of this compound in the solid state, which is anticipated to be the diketo tautomer.
Theoretical and Computational Investigations of 6 Fluorothieno 3,2 D Pyrimidine 2,4 Diol
Quantum Chemical Studies
Quantum chemical studies are instrumental in elucidating the fundamental properties of molecules. For a compound like 6-Fluorothieno[3,2-d]pyrimidine-2,4-diol, these investigations would provide a deep understanding of its behavior at the atomic and electronic levels.
Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is a mainstay in predicting the geometry, reactivity, and other properties of molecules. For the target compound, DFT calculations would be essential to map its electronic landscape and predict its chemical reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For this compound, this analysis would identify the molecule's electron-donating (HOMO) and electron-accepting (LUMO) capabilities.
Hypothetical Data Table for FMO Analysis (Note: The following data is illustrative and not based on actual experimental or computational results for the specific compound.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For the target molecule, an EPS map would highlight the electronegative oxygen, nitrogen, and fluorine atoms as likely sites for electrophilic interaction.
Atomic Charge Distribution Analysis
This analysis quantifies the electrostatic charge on each atom in the molecule. Methods like Mulliken population analysis are used to calculate these partial charges. Understanding the charge distribution is crucial for predicting how the molecule will interact with other polar molecules and ions. The fluorine atom, being highly electronegative, would be expected to carry a significant negative partial charge.
Conformational Analysis and Energetics
While the fused ring system of this compound is largely planar and rigid, conformational analysis would be relevant for any flexible substituent groups. This analysis would involve calculating the relative energies of different spatial arrangements (conformers) to identify the most stable, lowest-energy structure.
Tautomerism and Aromaticity Assessment
The "diol" nomenclature suggests two hydroxyl (-OH) groups, but this compound can exist in different tautomeric forms, such as the keto-enol and amine-imine forms. Specifically, the 2,4-diol form can tautomerize to the 2,4-dione (lactam) form, where the hydrogens are attached to the nitrogen atoms. Computational studies would calculate the relative energies of these tautomers to determine the most stable form in different environments (gas phase or solution). Aromaticity assessment, using methods like Nucleus-Independent Chemical Shift (NICS) calculations, would quantify the aromatic character of the fused thieno and pyrimidine (B1678525) rings, which is a key factor in the molecule's stability and reactivity. DFT studies on related pyrimidine systems often show that the dione (B5365651) form is significantly more stable than the diol form.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are instrumental in predicting the binding orientation and affinity of a ligand to a protein target. For this compound, these computational techniques provide insights into its potential as an inhibitor for various enzymes, such as kinases and DNA gyrase, where the parent thieno[3,2-d]pyrimidine (B1254671) scaffold has shown significant activity. theaspd.comnih.gov
Molecular docking simulations are employed to predict the preferred binding mode of this compound within the active site of a biological target. The thieno[3,2-d]pyrimidine core is known to interact with a multitude of protein targets, including but not limited to, focal adhesion kinase (FAK), phosphoinositide 3-kinases (PI3Ks), vascular endothelial growth factor receptor 2 (VEGFR-2), cyclin-dependent kinase 7 (CDK7), and ataxia telangiectasia mutated and Rad3-related (ATR) kinase. nih.govnih.govrsc.orgnih.govnih.gov
The docking pose of this compound would likely be governed by a combination of hydrogen bonds, hydrophobic interactions, and potentially, halogen bonds. The 2,4-diol groups are expected to form crucial hydrogen bonds with amino acid residues in the active site, acting as both hydrogen bond donors and acceptors. The thiophene (B33073) ring can engage in hydrophobic interactions and π-π stacking with aromatic residues. researchgate.net The fluorine atom at the 6-position can significantly influence the electronic properties of the ring system and may participate in favorable interactions with the protein, such as forming a halogen bond or interacting with polar residues. researchgate.net
For instance, in the context of kinase inhibition, the pyrimidine ring often forms key hydrogen bonds with the hinge region of the kinase domain. The specific interactions of the 6-fluoro and 2,4-diol substituents would then determine the compound's selectivity and potency towards a particular kinase.
| Target Protein | PDB ID | Key Interacting Residues (Hypothetical for this compound) | Potential Interactions |
| DNA Gyrase B | 1AJ6 | THR165, ASN46, ILE78, PRO79 theaspd.comresearchgate.net | Hydrogen bonds with diol groups; hydrophobic interactions with thiophene ring. |
| Focal Adhesion Kinase (FAK) | --- | Cys502, Gly503, Leu501 nih.gov | Hinge binding via pyrimidine nitrogens; hydrogen bonds from diols. |
| PI3Kγ | 3DBS | Val882, Tyr867, Asp964 nih.gov | Hydrogen bonds with diol groups and key catalytic residues. |
| VEGFR-2 | 4ASE | Cys919, Asp1046, Phe1047 rsc.org | Hinge region interactions; potential fluorine interactions. |
Following molecular docking, binding energy calculations are performed to estimate the binding affinity of this compound to its potential targets. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. These calculations provide a more quantitative prediction of the ligand's potency.
The binding energy is a sum of various energetic contributions, including van der Waals forces, electrostatic interactions, and solvation energies. The presence of the electron-withdrawing fluorine atom can modulate the electrostatic potential of the ligand, potentially leading to stronger electrostatic interactions with the protein. The diol groups, through their hydrogen bonding capabilities, are expected to contribute significantly to a favorable binding energy. For various thieno[3,2-d]pyrimidine derivatives, docking scores have been reported in the range of -6.8 to -8.2 kcal/mol against targets like DNA gyrase. theaspd.comresearchgate.net It is anticipated that this compound would exhibit comparable or potentially improved binding affinities due to its specific substitution pattern.
| Compound Class | Target | Docking Score (kcal/mol) | Reference |
| Thieno[3,2-d]pyrimidine derivatives | DNA Gyrase B | -6.8 to -8.2 | theaspd.comresearchgate.net |
| 2,7-disubstituted-thieno[3,2-d]pyrimidines | FAK | --- | nih.gov |
| Thieno[2,3-d]pyrimidine (B153573) derivatives | PI3Kγ | -44.8 (C-DOCKER energy) | nih.gov |
| 6-substituted thieno[2,3-d]pyrimidines | GARFTase | -14.82 to -16.26 | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a dynamic perspective of the ligand-protein complex, providing insights into its stability and the conformational changes that may occur over time.
MD simulations can be used to explore the conformational landscape of this compound in both an aqueous environment and within the confines of a protein's binding pocket. In solution, the molecule is expected to exhibit some degree of flexibility, particularly around the rotatable bonds of the diol groups.
Within the binding pocket, the simulations can reveal the stability of the predicted docking pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex. A stable binding mode is characterized by minimal fluctuations in the RMSD over the simulation period. The persistence of key interactions, such as hydrogen bonds formed by the diol groups, throughout the simulation provides further evidence of a stable complex. rsc.org
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For this compound, a pharmacophore model would likely include hydrogen bond donors and acceptors (from the diol and pyrimidine nitrogens), a hydrophobic aromatic ring, and potentially a halogen bond acceptor feature for the fluorine atom.
Once a pharmacophore model is developed based on the interactions of known active compounds or the predicted binding mode of this compound, it can be used for virtual screening of large compound libraries. This process helps in identifying other molecules with diverse chemical scaffolds that possess the required pharmacophoric features and are therefore likely to bind to the same target. This approach can accelerate the discovery of novel hits with potentially improved properties. Virtual screening campaigns utilizing thieno[2,3-d]pyrimidine scaffolds have been successful in identifying potent inhibitors for targets like KRAS G12D. researchgate.netnih.gov
Identification of Essential Features for Molecular Recognition
Molecular recognition is a critical process in which a molecule, such as this compound, selectively binds to a biological target, often a protein or enzyme, to elicit a biological response. Computational analyses of the thieno[3,2-d]pyrimidine scaffold have highlighted several key features that are crucial for this interaction. These features, which are inherent to the structure of this compound, are pivotal for its binding affinity and specificity.
The core structure, a fused thieno[3,2-d]pyrimidine ring system, provides a rigid scaffold that correctly orients the functional groups for optimal interaction with a biological target. The pyrimidine ring, in particular, is a well-known pharmacophore in medicinal chemistry, often involved in hydrogen bonding and aromatic interactions. nih.gov
The 2,4-diol groups on the pyrimidine ring are significant hydrogen bond donors and acceptors. These hydroxyl groups can form strong hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine in the active site of a protein. The ability to both donate and accept hydrogen bonds provides versatility in its interactions.
The thiophene ring contributes to the molecule's lipophilicity and can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within a binding pocket. The sulfur atom in the thiophene ring can also participate in non-covalent interactions, further stabilizing the ligand-protein complex.
The fluorine atom at the 6-position is a key feature. Fluorine is a highly electronegative atom and can act as a weak hydrogen bond acceptor. More importantly, the introduction of a fluorine atom can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity and metabolic stability. This strategic fluorination can also influence the molecule's conformation and lipophilicity, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.
| Structural Feature | Potential Interactions | Significance in Molecular Recognition |
|---|---|---|
| Thieno[3,2-d]pyrimidine Scaffold | Provides a rigid framework for the presentation of functional groups. | Ensures precise orientation of interacting moieties for optimal binding. |
| 2,4-Diol Groups | Hydrogen bond donors and acceptors. | Forms strong and directional interactions with polar amino acid residues in the target's active site. |
| Thiophene Ring | Hydrophobic interactions and potential sulfur-aromatic interactions. | Contributes to binding affinity through interactions with nonpolar residues. |
| 6-Fluoro Substituent | Weak hydrogen bond acceptor; alters electronic properties and lipophilicity. | Enhances binding affinity, metabolic stability, and overall pharmacological profile. |
Ligand-Based and Structure-Based Pharmacophore Development
Building upon the understanding of its essential molecular features, pharmacophore models for this compound can be developed. Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the three-dimensional arrangement of essential features that a molecule must possess to bind to a specific target. theaspd.com There are two primary approaches to pharmacophore development: ligand-based and structure-based.
Ligand-Based Pharmacophore Development
In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be generated by analyzing a set of known active molecules. For the thieno[3,2-d]pyrimidine class, this would involve superimposing several active analogues to identify common chemical features that are essential for their biological activity. The resulting pharmacophore model would represent a hypothesis of the key interaction points required for binding.
For this compound, a ligand-based pharmacophore model would likely include:
Hydrogen Bond Donors: Corresponding to the two hydroxyl groups.
Hydrogen Bond Acceptors: Corresponding to the oxygen and nitrogen atoms in the pyrimidine ring and the fluorine atom.
Aromatic/Hydrophobic Region: Representing the thiophene ring and the fused ring system.
This model could then be used to virtually screen large compound libraries to identify new molecules with a similar pharmacophoric pattern and, therefore, a higher probability of being active.
Structure-Based Pharmacophore Development
When the three-dimensional structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based pharmacophore model can be developed. This approach involves analyzing the interactions between the target and a bound ligand to directly identify the key interaction points within the active site.
If a crystal structure of a target protein in complex with a thieno[3,2-d]pyrimidine derivative were available, a structure-based pharmacophore model could be generated. This model would define the spatial arrangement of features within the binding pocket that are complementary to the ligand. For a molecule like this compound, the model would highlight regions in the active site that can accommodate hydrogen bond donors and acceptors, as well as hydrophobic and aromatic groups. The fluorine atom's position would be mapped to a region where its electronic properties can be favorably exploited.
Structure-based models are generally more accurate than ligand-based models as they are derived from direct experimental evidence of the binding mode. This approach can provide valuable insights for optimizing the lead compound, such as identifying opportunities to introduce new functional groups to form additional favorable interactions.
| Pharmacophoric Feature | Description | Derivation Method |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Two features corresponding to the hydroxyl groups at positions 2 and 4. | Ligand-Based & Structure-Based |
| Hydrogen Bond Acceptor (HBA) | Features corresponding to the pyrimidine nitrogens, carbonyl oxygens (in tautomeric form), and the fluorine atom. | Ligand-Based & Structure-Based |
| Aromatic/Hydrophobic (AR/HY) | A feature representing the fused thieno[3,2-d]pyrimidine ring system. | Ligand-Based & Structure-Based |
Structure Activity Relationship Sar Studies of 6 Fluorothieno 3,2 D Pyrimidine 2,4 Diol and Its Analogs
Impact of Fluorine Substitution at the C-6 Position
The introduction of a fluorine atom at the C-6 position of the thieno[3,2-d]pyrimidine (B1254671) core is a key modification that profoundly impacts the molecule's properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, are leveraged in drug design to enhance potency, selectivity, and metabolic stability. nih.gov
Electronic Effects on Receptor/Enzyme Binding
The high electronegativity of the fluorine atom at the C-6 position exerts a significant influence on the electronic distribution of the entire thieno[3,2-d]pyrimidine ring system. This alteration of the molecule's electronic properties can productively impact parameters such as pKa, membrane permeability, selectivity, and potency. nih.gov Introducing fluorine can alter the electronic landscape of the molecule, which in turn affects how it interacts with biological targets. nih.gov For instance, in related thieno[2,3-d]pyrimidine (B153573) series, fluorine substitutions have been shown to dramatically increase the inhibitory activity of the compounds. nih.gov The electron-withdrawing nature of fluorine can enhance interactions with nucleophilic sites in bacterial enzymes or other biological targets. researchgate.net
The introduction of fluorine can lead to more favorable interactions with the target protein. For example, in studies of related 6-substituted thieno[2,3-d]pyrimidine compounds, fluorine substitutions on a side-chain ring dramatically increased inhibition toward cells expressing folate receptors (FRα and FRβ) compared to their non-fluorinated counterparts. nih.gov This suggests that the electronic modifications brought about by fluorine can strengthen the binding affinity to the active site of a receptor or enzyme.
Steric Contributions to Molecular Recognition
The steric effects of fluorine can be crucial for achieving selectivity. By occupying a specific space within the binding site, the fluorine atom can promote a binding conformation that is more favorable for interaction with the intended target while being less favorable for off-target interactions. This can lead to a reduction in side effects and an improvement in the therapeutic index of the drug candidate.
Influence of Substituents on the Pyrimidine (B1678525) and Thiophene (B33073) Rings
The biological activity of thieno[3,2-d]pyrimidine derivatives is critically dependent on the substitution patterns on both the pyrimidine and thiophene rings. researchgate.netresearchgate.net Strategic modifications at various positions can modulate the compound's potency, selectivity, and pharmacokinetic properties.
Modification of the C-2 and C-4 Positions of the Pyrimidine Moiety
The C-2 and C-4 positions of the pyrimidine ring are pivotal sites for chemical modification that can significantly impact biological activity. Structure-activity relationship studies on related thieno[3,2-d]pyrimidine derivatives reveal that the introduction of different substituents at these positions can lead to a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities. researchgate.net
For instance, in a series of thieno[3,2-d]pyrimidine derivatives synthesized as potential antimicrobial agents, the introduction of electron-withdrawing groups at the 2-position of the pyrimidine ring consistently enhanced antimicrobial potency. researchgate.net This is attributed to an increase in the electrophilicity of the molecule, facilitating interactions with nucleophilic residues in bacterial enzymes. researchgate.net Alkyl and aryl substitutions at the C-4 position have shown varied activity profiles, with bulky aromatic groups generally conferring superior antimicrobial activity compared to aliphatic substituents. researchgate.net In another study, a series of 4-substituted thieno[3,2-d]pyrimidines were identified as having in vitro activities against both the erythrocytic and hepatic stages of Plasmodium species. mdpi.com
The table below summarizes the effect of various substituents at the C-2 and C-4 positions on the biological activity of thieno[3,2-d]pyrimidine analogs.
| Position | Substituent Type | Effect on Biological Activity | Reference |
| C-2 | Electron-withdrawing groups | Enhanced antimicrobial potency | researchgate.net |
| C-4 | Bulky aromatic groups | Superior antimicrobial activity | researchgate.net |
| C-4 | O-alkyl, O-aryl, S-aryl, (alkyl)amino, hydrazinyl | Antiplasmodial activity | mdpi.com |
Substituent Effects on the Thiophene Ring (e.g., at C-5)
The thiophene ring of the thieno[3,2-d]pyrimidine scaffold also offers opportunities for structural modification to fine-tune biological activity. The C-5 position, in particular, has been identified as a crucial site for modulating selectivity and the spectrum of activity. researchgate.net
Correlation of Molecular Descriptors with Biological Activity
Computational modeling and the analysis of molecular descriptors play a crucial role in understanding the SAR of thieno[3,2-d]pyrimidine derivatives. By correlating physicochemical properties and structural features with biological activity, researchers can identify key pharmacophoric elements necessary for optimal efficacy. researchgate.net
Key molecular descriptors that have been found to correlate with the biological activity of this class of compounds include:
Lipophilicity (LogP): Optimal lipophilicity ranges are often required for effective membrane permeability and target engagement.
Hydrogen Bond Donors and Acceptors: The pattern of hydrogen bond donors and acceptors is critical for specific interactions with biological targets.
In silico studies, such as molecular docking, can provide valuable insights into the binding modes of these compounds with their target proteins. For example, in a study of thieno[3,2-d]pyrimidine derivatives as DNA gyrase inhibitors, molecular docking revealed key binding interactions involving specific amino acid residues. researchgate.net Furthermore, the calculation of free binding energy, for instance through MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) methods, has been shown to correlate with the cytotoxic effects of related thienopyrimidine derivatives. ekb.eg
The table below illustrates the correlation of certain molecular descriptors with the biological activity of thienopyrimidine analogs.
| Molecular Descriptor | Correlation with Biological Activity | Example | Reference |
| Binding Affinity (kcal/mol) | Higher negative values indicate stronger binding and potentially higher potency. | Three derivatives showed exceptional binding affinities (-8.1 to -8.2 kcal/mol) to DNA gyrase. | researchgate.net |
| MM-GBSA Value | Higher negative values correlate with better cytotoxic effect. | A compound with the highest MM-GBSA value (-20.38) showed the best cytotoxic effect. | ekb.eg |
By integrating experimental data with computational analyses, a more comprehensive understanding of the SAR of 6-Fluorothieno[3,2-d]pyrimidine-2,4-diol and its analogs can be achieved, guiding the design of more potent and selective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively documented in publicly available literature, QSAR studies on the broader class of thieno[3,2-d]pyrimidine derivatives have provided valuable insights. These studies often aim to correlate the physicochemical properties of various substituents with the observed biological activity, thereby enabling the prediction of the potency of novel analogs.
For instance, in the development of inhibitors for enzymes such as phosphoinositide 3-kinase delta (PI3Kδ), SAR studies of 6-substituted thieno[3,2-d]pyrimidine derivatives have been conducted. These studies revealed that substitutions at the 6-position of the thieno[3,2-d]pyrimidine core are critical for potency and selectivity. nih.gov The introduction of a piperazinone-containing substituent at this position was found to be more potent and selective for PI3Kδ compared to their piperazine (B1678402) counterparts. nih.gov
Furthermore, research on 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors for enzymes in purine (B94841) nucleotide biosynthesis has highlighted the importance of the substituent at the 6-position for biological activity. nih.gov Strategic fluorine substitutions have been explored in related heterocyclic systems to enhance transport selectivity and enzyme inhibition. nih.gov
The following table summarizes the impact of substitutions at the 6-position on the activity of thieno[3,2-d]pyrimidine derivatives based on findings from related studies.
| Compound Scaffold | Substitution at 6-position | Observed Activity/Potency | Reference |
| thieno[3,2-d]pyrimidine | Piperazinone-containing substituents | More potent and selective for PI3Kδ | nih.gov |
| thieno[3,2-d]pyrimidine | Piperazine-containing substituents | Less potent for PI3Kδ | nih.gov |
| thieno[2,3-d]pyrimidine | 3-4 bridge carbons and side-chain thiophene or furan (B31954) rings | Dual inhibition of GARFTase and AICARFTase | nih.gov |
This table is generated based on data from studies on related thieno[3,2-d]pyrimidine derivatives to infer potential SAR for this compound.
Physicochemical Parameters and Their Role in Activity
The physicochemical properties of a molecule, such as lipophilicity, electronic effects, and steric factors, play a pivotal role in its biological activity. For this compound, the introduction of a fluorine atom at the 6-position is expected to significantly influence these parameters.
Fluorine is a highly electronegative atom, and its substitution can alter the electronic distribution within the thieno[3,2-d]pyrimidine ring system. This can affect the compound's ability to interact with biological targets through hydrogen bonding or other electrostatic interactions. The introduction of a trifluoromethyl group in other heterocyclic systems has been shown to improve bioavailability. mdpi.com
The table below outlines some of the key physicochemical properties of the parent thieno[3,2-d]pyrimidine-2,4-diol scaffold.
| Property | Value | Reference |
| Molecular Formula | C6H4N2O2S | nih.gov |
| Molar Mass | 168.17 g/mol | |
| Melting Point | >300 °C | |
| Boiling Point | 274.804°C at 760 mmHg | |
| Density | 1.517±0.06 g/cm3 (Predicted) |
These properties are for the parent compound and will be modified by the 6-fluoro substitution.
Conformational Preferences and Their Relation to Biological Activity
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of thieno[3,2-d]pyrimidine derivatives has been a subject of study to understand their bioactive conformations.
In a study on conformationally restricted thieno[3,2-d]pyrimidinones as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, cyclization was used to lock the conformation of the molecule. nih.gov This approach helped in identifying the biologically active "open" conformer and in characterizing the enzyme's binding site. nih.govnih.gov The rigidity of the fused thieno[3,2-d]pyrimidine ring system limits the number of possible conformations, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.
Molecular Mechanisms of Biological Activity Modulations by Thienopyrimidine 2,4 Diol Scaffolds
Exploration of Enzyme Inhibition Mechanisms
The biological effects of thieno[3,2-d]pyrimidine (B1254671) derivatives are primarily rooted in their ability to inhibit key enzymes involved in disease progression. By occupying the active sites or allosteric sites of these enzymes, they can block substrate binding and subsequent catalytic activity, thereby disrupting pathological signaling cascades. The following sections explore the specific mechanisms through which these scaffolds exert their inhibitory effects on various classes of enzymes.
Protein kinases are a major class of enzymes targeted by thienopyrimidine derivatives. nih.gov These enzymes play a crucial role in signal transduction and are often dysregulated in cancers, making them prime targets for therapeutic intervention. nih.govresearchgate.net The thienopyrimidine framework has proven to be a robust scaffold for developing inhibitors against various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3Kα), as well as Janus Kinase 1 (JAK1) and Cyclin-Dependent Kinase 7 (CDK7). nih.govnih.govnih.gov
Research into a series of thieno[2,3-d]pyrimidine (B153573) derivatives identified compounds with significant inhibitory activity against VEGFR-2, a key mediator of tumor angiogenesis. nih.gov One particular derivative, compound 17f (see table), demonstrated high potency against VEGFR-2 with an IC50 value of 0.23 µM, equivalent to the established inhibitor sorafenib. nih.gov Similarly, derivatives of the thieno[3,2-d]pyrimidine scaffold have been developed as highly selective inhibitors of CDK7 and JAK1, showcasing the platform's adaptability for achieving target specificity. nih.govnih.gov
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 17f | VEGFR-2 | 0.23 | nih.gov |
| Compound 46 | JAK1 | 0.022 | nih.gov |
| Compound 36 | CDK7 | Data Not Specified | nih.gov |
| AZD4205 | JAK1 | ~0.088 | nih.gov |
The primary mechanism by which thienopyrimidine derivatives inhibit kinase activity is through ATP-competitive inhibition. researchgate.net Their structural resemblance to the purine (B94841) ring of adenine (B156593), a core component of ATP, allows them to bind to the highly conserved ATP-binding pocket in the kinase domain. researchgate.netresearchgate.net By occupying this site, they physically prevent the binding of ATP, the phosphate (B84403) donor for the phosphorylation reaction, thereby halting the signal transduction cascade mediated by the kinase. Molecular docking studies of thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2 have shown that these inhibitors form key hydrogen bonds and hydrophobic interactions within the ATP-binding cleft, mimicking the interactions of the native ligand. nih.gov This competitive binding mode is a common strategy for kinase inhibitors and has been successfully exploited in the design of numerous thienopyrimidine-based anticancer agents. researchgate.net
While ATP-competitive inhibition is the most documented mechanism for kinase inhibition by thienopyrimidines, the broader thienopyrimidine scaffold has demonstrated a capacity for allosteric modulation in other enzyme and receptor systems. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. Although studies specifically demonstrating allosteric kinase inhibition by thieno[3,2-d]pyrimidine-2,4-diols are not prominent, related thieno[2,3-d]pyrimidine scaffolds have been identified as negative allosteric modulators (NAMs) of the dopamine (B1211576) D2 receptor. This indicates the structural potential of the thienopyrimidine core to engage with allosteric sites. Further research may yet uncover allosteric modulation as a secondary or alternative mechanism for kinase inhibition within this compound class.
Ectonucleotidases, such as the human NTPDase (h-NTPDase) family, are cell-surface enzymes that hydrolyze extracellular nucleotides like ATP and ADP. Their activity is crucial in regulating purinergic signaling, which is implicated in thrombosis, inflammation, and cancer. A series of synthesized thieno[3,2-d]pyrimidine derivatives have been identified as potent and selective inhibitors of h-NTPDase isozymes 1, 2, 3, and 8. nih.gov
Through strategic modifications of the core scaffold, researchers developed compounds with high selectivity for individual isozymes. For instance, compound 3j was found to be a selective inhibitor of h-NTPDase1, while compound 4c selectively inhibited h-NTPDase3 with a potent IC50 value of 0.13 µM. nih.gov Molecular docking studies revealed that these inhibitors bind within the active sites of the enzymes, interacting with key amino acid residues to block substrate hydrolysis. nih.gov This demonstrates the utility of the thieno[3,2-d]pyrimidine scaffold in creating fine-tuned inhibitors for closely related enzyme isoforms.
| Compound | Target Isozyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3j | h-NTPDase1 | 0.62 | nih.gov |
| Compound 4d | h-NTPDase2 | 0.33 | nih.gov |
| Compound 4c | h-NTPDase3 | 0.13 | nih.gov |
| Compound 3b | h-NTPDase8 | 0.32 | nih.gov |
The thienopyrimidine scaffold has also been explored for its ability to inhibit oxidoreductase enzymes, such as tyrosinase. Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is a target for treating hyperpigmentation disorders. nih.govmdpi.com
Studies on tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine-4(3H)-one derivatives have shown their potential as tyrosinase inhibitors. nih.gov Molecular docking simulations predicted favorable interactions with the tyrosinase active site, particularly for derivatives containing hydroxy groups. nih.gov The leading compound from one study, 4g , which incorporates a 2,4-dihydroxybenzene fragment, was identified as a potent inhibitor. The proposed mechanism involves interactions with the copper ions in the enzyme's active site, a common feature for many tyrosinase inhibitors. nih.gov
| Compound | Target Enzyme | Inhibitory Finding | Reference |
|---|---|---|---|
| Compound 4g | Tyrosinase | Identified as a lead compound with high anti-tyrosinase activity. | nih.gov |
| Kojic Acid (Reference) | Tyrosinase | Known tyrosinase inhibitor used as a positive control. | nih.gov |
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed at sites of inflammation and in various cancers. It is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. A study focused on tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives identified them as dual inhibitors of both COX-2 and 15-lipoxygenase (15-LOX), another enzyme involved in inflammation. nih.gov
Several compounds from this series showed high potency and selectivity for COX-2 over the constitutively expressed COX-1 isoform, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. Compound 5k emerged as a highly potent and selective COX-2 inhibitor with an IC50 of 0.068 µM and a selectivity index (SI) of over 160. nih.gov A rationally designed heterodimer, compound 11 , showed even greater potency and selectivity. nih.gov This research highlights the potential of the thienopyrimidine scaffold in the development of novel anti-inflammatory agents.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Compound 5k | COX-2 | 0.068 | 160.441 | nih.gov |
| Compound 11 | COX-2 | 0.065 | 173.846 | nih.gov |
| Celecoxib (Reference) | COX-2 | 0.061 | 181.967 | nih.gov |
Kinase Inhibition Mechanisms (e.g., EGFR, VEGFR-2, PI3Kα)
Identification and Validation of Molecular Targets
Derivatives based on the thienopyrimidine scaffold have been identified as inhibitors of several key proteins implicated in disease, particularly in oncology. The versatility of this chemical structure allows it to bind to the active sites of various enzymes and receptors.
Thieno[3,2-d]pyrimidine derivatives have been specifically identified as potent dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like tyrosine kinase (FLT-3), both of which are overexpressed in various cancers. theraindx.com Another key molecular target for this scaffold is tubulin; certain derivatives act as colchicine-binding site inhibitors, disrupting microtubule polymerization, which is a validated anticancer strategy. nih.gov
The closely related thieno[2,3-d]pyrimidine isomer also shows a broad range of molecular targets. These include key enzymes in one-carbon metabolism necessary for purine biosynthesis, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and AICAR formyltransferase (ATIC). nih.govnih.gov Furthermore, this scaffold has been investigated for its ability to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and FLT3 kinase. nih.govnih.gov
The strategic addition of fluorine to such scaffolds is a well-established method in drug design intended to enhance potency and selectivity. nih.gov While specific target validation for 6-Fluorothieno[3,2-d]pyrimidine-2,4-diol is not detailed in the available literature, the established targets for the parent scaffold represent its most probable molecular interactors.
| Scaffold | Molecular Target | Therapeutic Area | Reference |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine | Focal Adhesion Kinase (FAK) | Cancer | theraindx.com |
| Thieno[3,2-d]pyrimidine | FMS-like tyrosine kinase (FLT-3) | Cancer (AML) | theraindx.com |
| Thieno[3,2-d]pyrimidine | Tubulin (Colchicine-binding site) | Cancer | nih.gov |
| Thieno[2,3-d]pyrimidine | Glycinamide Ribonucleotide Formyltransferase (GARFTase) | Cancer | nih.govnih.gov |
| Thieno[2,3-d]pyrimidine | AICAR Formyltransferase (ATIC) | Cancer | nih.gov |
| Thieno[2,3-d]pyrimidine | Folate Receptors (FRα, FRβ) | Cancer | nih.govnih.gov |
| Thieno[2,3-d]pyrimidine | Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov |
Compounds built upon the thienopyrimidine framework have demonstrated notable binding specificity and selectivity. For instance, certain 6-substituted thieno[2,3-d]pyrimidine antifolates show high selectivity for folate receptors (FRα and FRβ), which are often overexpressed on cancer cells, while having negligible activity for the reduced folate carrier (RFC) present in normal cells. nih.gov This selectivity provides a therapeutic window by targeting tumor cells more specifically.
In the context of kinase inhibition, thieno[3,2-d]pyrimidine derivatives have been developed that selectively target the T790M mutant of EGFR, which is responsible for acquired resistance to first-generation EGFR inhibitors in non-small cell lung cancer. nih.gov This highlights the scaffold's capacity for nuanced molecular recognition, allowing for the development of targeted therapies.
The biological activity of thienopyrimidine derivatives is underpinned by specific molecular interactions within the binding sites of their target proteins. Docking studies and X-ray crystallography have elucidated the nature of these interactions, which typically involve a combination of hydrogen bonds, hydrophobic contacts, and π-stacking.
Molecular modeling of thieno[2,3-d]pyrimidines within the folate receptor α (FRα) binding site revealed that the bicyclic thienopyrimidine core engages in π–π stacking interactions with the aromatic side chains of tyrosine (Tyr85) and tryptophan (Trp171) residues. nih.gov Similarly, within the active site of GARFTase, the scaffold fits into a binding pocket, establishing further stabilizing interactions. nih.gov
For thieno[3,2-d]pyrimidine derivatives designed to target DNA gyrase, molecular docking predicted key binding interactions involving hydrogen bonds with residues like threonine (THR165) and asparagine (ASN46), alongside hydrophobic interactions with isoleucine (ILE78) and proline (PRO79). researchgate.net These non-covalent interactions are crucial for the stable binding and potent inhibition of the target protein.
| Scaffold | Target Protein | Interaction Type | Interacting Amino Acid Residues | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine | Folate Receptor α (FRα) | π–π stacking | Tyr85, Trp171 | nih.gov |
| Thieno[3,2-d]pyrimidine | DNA Gyrase B | Hydrogen Bonding | THR165, ASN46 | researchgate.net |
| Thieno[3,2-d]pyrimidine | DNA Gyrase B | Hydrophobic Interactions | ILE78, PRO79 | researchgate.net |
| Aminopyrimidine-dione (related scaffold) | BRD4 | Hydrogen Bonding | Asn140, Cys136 | mdpi.com |
| Aminopyrimidine-dione (related scaffold) | BRD4 | Hydrophobic Interactions | Tyr97, Pro82 | mdpi.com |
Antioxidant Activity Mechanisms
The thienopyrimidine core structure, containing both sulfur and nitrogen atoms, suggests inherent potential for antioxidant activity. nih.govfrontiersin.org These heterocyclic compounds can participate in reactions that neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in a wide range of pathological conditions.
The antioxidant action of thienopyrimidine derivatives is believed to proceed through several established chemical pathways. Computational studies on the thieno[2,3-d]pyrimidine scaffold suggest that these molecules can deactivate free radicals through mechanisms such as Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govfrontiersin.org
In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, quenching its reactivity. The SETPT pathway involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. In the SPLET mechanism, the antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. The presence of amenable protons, particularly on the pyrimidine-diol portion of the scaffold, and the electron-rich nature of the fused ring system facilitate these processes. nih.gov
By scavenging free radicals, thienopyrimidine compounds can play a significant role in modulating oxidative stress. Oxidative stress arises from an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates. Persistent oxidative stress can lead to cellular damage, including lipid peroxidation, protein modification, and DNA damage, contributing to the pathogenesis of various diseases.
Natural and synthetic antioxidants are recognized for their potential to prevent or treat conditions related to oxidative stress. nih.gov The ability of the thienopyrimidine scaffold to engage in multiple free radical scavenging pathways positions its derivatives as promising candidates for cytoprotective agents that can help restore cellular redox balance and prevent oxidative damage.
Future Research Directions and Translational Potential Non Clinical Focus
Design and Synthesis of Advanced 6-Fluorothieno[3,2-d]pyrimidine-2,4-diol Derivatives with Enhanced Specificity
The next generation of therapeutic agents based on the this compound scaffold will likely emerge from advanced synthetic strategies guided by computational insights and a deep understanding of structure-activity relationships (SAR).
Rational drug design, which leverages computational tools and SAR data, is crucial for optimizing lead compounds. For derivatives of this compound, this approach can systematically enhance binding affinity and selectivity for specific biological targets.
Computational Docking: Molecular docking studies are instrumental in predicting how novel derivatives will bind to the active sites of target proteins. For instance, docking has been used to assess the binding patterns of thienopyrimidine derivatives toward enzymes like VEGFR-2 and BRAF, revealing key interactions that inform further design. researchgate.net Similar in silico models can be developed for targets relevant to the 6-fluoro analog, guiding the design of derivatives with optimized interactions.
Structure-Activity Relationship (SAR) Analysis: SAR studies on related pyrimidine (B1678525) and thienopyrimidine compounds have established that the nature and position of substituents significantly influence biological activity. researchgate.netresearchgate.net For example, in a series of thieno[2,3-d]pyrimidine (B153573) derivatives, the introduction of a flexible hydrazinyl linker at the pyrimidine 2-position was found to increase cytotoxic activity. mdpi.com A systematic SAR exploration of the this compound core, substituting at available positions, would be essential to map out the determinants of potency and selectivity.
The thienopyrimidine core offers multiple positions for substitution, allowing for extensive chemical modification to fine-tune pharmacological properties. researchgate.net Future synthetic efforts should focus on exploring novel substitution patterns on the this compound nucleus.
Positions 2 and 4: The diol groups at positions 2 and 4 can be converted to other functional groups, such as amines or thioethers, or used as handles to attach larger side chains. nih.govmdpi.com For example, reacting the corresponding dichloro intermediate with various amines can yield a library of substituted compounds. mdpi.comnih.gov
Thiophene (B33073) Ring: The thiophene portion of the scaffold can also be modified. While the fluorine is fixed at position 6, other positions on the thiophene ring could be targeted for substitution to modulate the molecule's steric and electronic profile, potentially improving target engagement. nih.gov
The synthesis of such novel derivatives can be achieved through established chemical pathways, often starting from 2-aminothiophene precursors. nih.govnih.gov
Table 1: Potential Substitution Strategies for the this compound Scaffold
| Position for Substitution | Potential Modifying Groups | Anticipated Impact | Reference Example on Related Scaffolds |
|---|---|---|---|
| C2/C4 (from diol) | Amines, Alkoxy groups, Piperazines, Hydrazones | Modulate solubility, target binding, and cell permeability. | Attachment of various amines and piperazines to create PDE5 inhibitors. nih.gov |
| N1/N3 | Alkyl, Aryl, Benzyl (B1604629) groups | Influence hydrophobic interactions and π-π stacking within target binding sites. | Substitution at N1 of pyrimidine ring with a benzyl group influenced anti-proliferative activity. nih.gov |
| C7 (Thiophene ring) | Small alkyl or halogen groups | Fine-tune electronic properties and steric interactions. | Synthesis of various 6-substituted thieno[2,3-d]pyrimidines as anticancer agents. nih.gov |
Investigation of New Molecular Targets and Pathways
While thienopyrimidines are known to target kinases, future research should broaden the scope to identify novel molecular targets and pathways, potentially uncovering new therapeutic applications. nih.govresearchgate.net
Systems biology offers a holistic view of cellular processes, enabling the identification of disease-driving networks and potential drug targets that might be missed by traditional approaches. diva-portal.orgfrontiersin.org By integrating various "omics" data (genomics, transcriptomics, proteomics, metabolomics), researchers can map the complex interactions affected by a compound. drugtargetreview.com
A chemical biology approach, for instance, used kinome profiling to identify Fms-like tyrosine kinase 3 (FLT3) as the target for a series of thienopyrimidine derivatives that were initially designed as IKKβ inhibitors but failed to show activity against that target. nih.govresearchgate.net Applying similar unbiased, large-scale screening methods to this compound and its derivatives could reveal unexpected and valuable molecular targets.
Complex diseases like cancer often involve multiple dysregulated pathways, making single-target drugs susceptible to resistance. nih.gov A promising strategy is the design of multi-target-directed ligands (MTDLs) that can modulate several key nodes in a disease network simultaneously. researchgate.netnih.gov The thienopyrimidine scaffold is well-suited for this approach.
Researchers have successfully designed thienopyrimidine derivatives as dual inhibitors for targets such as:
EGFR and VEGFR-2: To simultaneously block tumor cell proliferation and angiogenesis. researchgate.net
15-LOX and COX-2: To create potent anti-inflammatory agents with a broader mechanism of action. nih.gov
VEGFR-2 and BRAF: To develop antiproliferative agents for cancer therapy. researchgate.net
Topoisomerase II and HSP90: As a dual-pronged approach to induce cancer cell death. nih.govtandfonline.com
Future work could focus on designing derivatives of this compound that act on novel combinations of targets identified through systems biology approaches.
Development of Advanced Computational Models for Prediction of Activity and Selectivity
To accelerate the discovery process and reduce reliance on costly and time-consuming experimental screening, the development of advanced computational models is essential. These models can predict the biological activity and selectivity of virtual compounds before they are synthesized.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine-based compounds, 2D-QSAR models have been successfully used to design new conjugates and predict their anticancer activity. nih.gov Developing robust QSAR models for this compound derivatives would enable rapid virtual screening of large compound libraries.
Machine Learning (ML): More advanced ML algorithms can be trained on existing screening data to predict the activity of new chemical entities. chemrxiv.org These models can handle complex, non-linear relationships between structure and activity and can be built to predict various properties, including target affinity, selectivity against off-targets, and pharmacokinetic profiles. The application of ML could significantly streamline the optimization of derivatives for specific therapeutic goals. chemrxiv.org
By integrating these computational approaches with rational design and systems biology, future research on this compound can more efficiently navigate the path toward novel and highly specific therapeutic agents.
Machine Learning and AI in Structure-Based Drug Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing structure-based drug design, and the thieno[3,2-d]pyrimidine (B1254671) scaffold is a prime candidate for these computational approaches. By leveraging large datasets of known ligands and their biological activities, ML models can predict the potential efficacy and binding affinities of novel derivatives of this compound. These advanced algorithms can analyze complex structure-activity relationships (SAR) that may not be apparent through traditional analysis, thereby guiding the synthesis of more potent and selective compounds.
For instance, deep learning models can be trained on the three-dimensional structures of target proteins to predict optimal binding poses and interaction energies for derivatives of the this compound core. This can significantly reduce the time and cost associated with the initial stages of drug discovery by prioritizing compounds with a higher likelihood of success for chemical synthesis and biological testing.
Table 1: Potential Applications of Machine Learning in the Study of this compound Derivatives
| Machine Learning Application | Description | Potential Impact |
| Predictive Modeling | Training algorithms on existing data to predict the biological activity of new derivatives. | Accelerated identification of lead compounds with desired therapeutic properties. |
| De Novo Design | Generative models that propose novel molecular structures based on desired properties. | Discovery of innovative chemical entities with improved efficacy and safety profiles. |
| Binding Affinity Prediction | Using 3D structural information to predict how strongly a compound will bind to its target. | Enhanced understanding of molecular interactions and optimization of ligand binding. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. | Early identification of compounds with favorable pharmacokinetic and safety profiles. |
Quantitative Structure-Activity Relationship (QSAR) Model Refinement
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. For the this compound scaffold, refining existing QSAR models or developing new ones can provide valuable insights for designing more effective molecules. By incorporating a diverse set of molecular descriptors, such as electronic, steric, and hydrophobic properties, these models can quantify the impact of specific structural modifications on the compound's activity.
Exploration of this compound as a Core Scaffold for Other Research Areas
The versatility of the this compound scaffold extends beyond medicinal chemistry. Its unique electronic and photophysical properties, largely attributable to the fluorinated heterocyclic system, make it a promising candidate for applications in materials science and as a chemical probe for biological investigations.
Functionalization for Specific Applications
Targeted functionalization of the this compound core is key to unlocking its potential in various fields. For materials science, introducing specific substituents could lead to the development of novel organic semiconductors, fluorescent dyes, or components for organic light-emitting diodes (OLEDs). The inherent planarity and potential for π-π stacking of the thienopyrimidine ring system are advantageous for creating ordered molecular assemblies with desirable electronic properties.
As a chemical probe, the diol groups can be functionalized with reactive moieties to enable covalent labeling of target proteins, or with reporter groups such as fluorophores or biotin (B1667282) for visualization and pull-down experiments. The fluorine atom can also serve as a sensitive NMR probe to study molecular interactions in a biological environment.
Isotopic Labeling for Mechanistic Studies
Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking the metabolic fate of molecules. Substituting specific atoms in the this compound scaffold with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O) can provide detailed insights into its mode of action at a molecular level.
Furthermore, the introduction of a positron-emitting isotope, such as ¹⁸F, would enable the use of Positron Emission Tomography (PET) imaging to visualize the distribution of the compound in living systems non-invasively. This has significant implications for preclinical studies, allowing for the real-time assessment of a drug candidate's pharmacokinetics and target engagement. The development of efficient radiolabeling strategies for this scaffold is, therefore, a crucial area for future research.
Collaborative Research Opportunities and Interdisciplinary Approaches
The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. The expertise of computational chemists is vital for developing predictive models and guiding molecular design. Synthetic organic chemists are needed to devise efficient routes for the synthesis and functionalization of novel derivatives. Biologists and pharmacologists are essential for evaluating the biological activity and mechanistic studies of these new compounds. Furthermore, collaboration with materials scientists could open up entirely new avenues of application for this versatile scaffold. Such synergistic efforts will be paramount in fully realizing the scientific and translational potential of this compound.
Q & A
Basic: What are the standard synthetic routes for 6-fluorothieno[3,2-d]pyrimidine-2,4-diol, and how are intermediates purified?
The synthesis typically involves cyclization reactions using fluorinated precursors. For example, analogous thieno[3,2-d]pyrimidine derivatives are synthesized via nucleophilic substitution or condensation reactions with fluorinated aryl amines. A common method involves refluxing intermediates in acetic acid or DMF with potassium carbonate as a base (e.g., alkylation of thiazole derivatives in DMF) . Purification is achieved via silica gel column chromatography, with yields varying based on substituents (27–74% reported for similar compounds) . Critical steps include monitoring reaction progress using TLC and confirming purity via HPLC (>98%) .
Basic: What analytical techniques are used to confirm the structure of this compound?
Structural confirmation relies on ¹H/¹³C NMR for proton and carbon environment analysis (e.g., fluorinated aryl protons appear as doublets due to coupling with fluorine) and HR-MS for exact mass determination (e.g., [M+H]+ peaks matching theoretical values within 2 ppm error) . Additional characterization includes IR spectroscopy to identify hydroxyl (-OH) and thieno ring vibrations (e.g., C-S stretching at ~680 cm⁻¹) .
Basic: What safety protocols are recommended for handling fluorinated thienopyrimidines?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HBr during alkylation) .
- Waste disposal : Segregate halogenated waste and use licensed disposal services to avoid environmental contamination .
Advanced: How do structural modifications (e.g., N-alkylation) impact the antiplasmodial activity of 6-fluorothieno[3,2-d]pyrimidine derivatives?
Substituents at the N2 and N4 positions significantly modulate activity. For example:
- N2-tert-butyl groups enhance metabolic stability by reducing oxidative degradation .
- N4-cyclohexyl or N4-cyclopentyl groups improve hydrophobic interactions with parasitic targets (e.g., PfHsp70-z), increasing IC₅₀ values by 3–5-fold compared to unsubstituted analogs . SAR studies show rigid alicyclic amines outperform linear alkyl chains due to conformational restrictions .
Advanced: What methodologies are used to evaluate the biological activity of fluorinated thienopyrimidines against Plasmodium species?
- In vitro assays :
- Cytotoxicity : Assess selectivity via MTT assays on mammalian cell lines (e.g., HEK293) .
Advanced: How can metabolic stability and intestinal permeability of fluorinated thienopyrimidines be optimized?
- Microsomal stability : Incubate compounds with liver microsomes (human/mouse), monitoring parent compound depletion via LC-MS. Introduction of tert-butyl or cyclopropyl groups reduces CYP450-mediated oxidation .
- Permeability : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict Caco-2 permeability. LogP values <3.5 correlate with improved absorption .
Advanced: What crystallographic data are available for fluorinated thienopyrimidine derivatives?
Single-crystal X-ray diffraction of intermediates (e.g., 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine-2,4-diol) reveals planar thieno-pyrimidine cores with dihedral angles <5° between rings. Fluorine atoms participate in C-F···H-N hydrogen bonds, stabilizing crystal packing .
Advanced: How can solubility challenges in fluorinated thienopyrimidines be addressed for in vivo studies?
- Salt formation : Convert diols to sodium salts (e.g., using NaHCO₃) to enhance aqueous solubility .
- Co-solvents : Use 10% DMSO/PEG-400 mixtures for intraperitoneal administration .
Advanced: What HPLC parameters are optimal for quantifying this compound in biological matrices?
- Column : C18 reverse-phase (150 × 4.6 mm, 5 µm).
- Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 15 min).
- Detection : UV at 254 nm or MS/MS in MRM mode (LOQ: 5 ng/mL) .
Advanced: How do computational models predict the binding of fluorinated thienopyrimidines to biological targets?
Molecular docking (e.g., AutoDock Vina) with PfHsp70-z (PDB: 5KBS) identifies key interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
